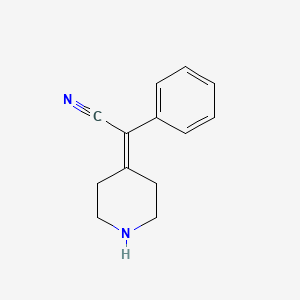

2-Phenyl-2-(piperidin-4-ylidene)acetonitrile

Description

Properties

IUPAC Name |

2-phenyl-2-piperidin-4-ylideneacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c14-10-13(11-4-2-1-3-5-11)12-6-8-15-9-7-12/h1-5,15H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OELAWOJFKUGDSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1=C(C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40732651 | |

| Record name | Phenyl(piperidin-4-ylidene)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40732651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676490-69-0 | |

| Record name | Phenyl(piperidin-4-ylidene)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40732651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Piperidin-4-one Precursors

The piperidin-4-ylidene moiety is commonly derived from piperidin-4-one derivatives, which serve as key intermediates. The preparation of piperidin-4-ones is well-documented through Mannich condensation reactions, which involve the condensation of substituted aromatic aldehydes, ketones (such as ethyl methyl ketone or acetone), and ammonium acetate in ethanol or other suitable solvents.

- Mannich Condensation Reaction :

- Reactants: Aromatic aldehyde (e.g., benzaldehyde or substituted derivatives), ketone (acetone or ethyl methyl ketone), ammonium acetate

- Solvent: Ethanol or ethanol-ethyl acetate mixtures

- Conditions: Reflux with stirring, typically several hours

- Outcome: Formation of substituted piperidin-4-ones with chair conformation of the piperidine ring

- Recrystallization: Often performed using ethanol, ethanol-ethyl acetate, or benzene-petroleum ether mixtures to purify piperidin-4-one derivatives

This method provides a robust route to substituted piperidin-4-ones, which are essential precursors for further functionalization toward the target compound.

Formation of the Piperidin-4-ylidene Intermediate

The conversion of piperidin-4-one to the corresponding piperidin-4-ylidene derivative involves condensation with nitrile-containing reagents or direct modification to introduce the acetonitrile group at the 2-position adjacent to the piperidine ring.

- General Method for N-(1-Substituted-piperidin-4-yl)anilines (Related Step) :

- A 1-substituted-piperidin-4-one is reacted with phenylamine derivatives in toluene under reflux with acetic acid as a catalyst.

- Water formed during the reaction is removed via a Dean-Stark apparatus to drive the equilibrium toward product formation.

- The reaction mixture is then purified by ether extraction and alumina filtration, followed by hydrogenation or distillation if necessary.

- This method is relevant for preparing piperidin-4-ylidene derivatives with phenyl substitution.

Introduction of the Acetonitrile Group

The acetonitrile moiety is introduced typically via condensation with cyano-containing reagents or through ester intermediates that undergo hydrolysis and nitrile formation.

- Ethyl 2-cyano-2-(pyridin-4-yl)acetic Ester Synthesis (Analogous Method) :

- Starting from chloropyridine hydrochloride derivatives, esterification with ethyl cyanoacetate under heating (60–90 °C) for 2–3 hours leads to ethyl 2-cyano-2-(pyridin-4-yl)acetate.

- The reaction progress is monitored by thin-layer chromatography.

- After reaction completion, the mixture is extracted with ethyl acetate and dried over anhydrous sodium sulfate to isolate the oily ester intermediate.

- Yields range from 78% to 87.5% depending on conditions such as temperature and reaction time.

While this example features a pyridine moiety, similar cyanoacetate ester intermediates can be adapted for phenyl-substituted piperidinyl compounds by modifying the aromatic component.

Summary Table of Preparation Steps and Conditions

| Step | Reactants/Conditions | Solvent/System | Temperature (°C) | Time (min) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Mannich Condensation | Aromatic aldehyde + ketone + ammonium acetate | Ethanol or ethanol mix | Reflux (~78) | Several hrs | Not specified | Forms substituted piperidin-4-ones |

| Piperidin-4-one to Piperidin-4-ylidene | 1-substituted-piperidin-4-one + phenylamine + acetic acid | Toluene | Reflux (~110) | 120–180 | Not specified | Water removal by Dean-Stark trap |

| Cyanoacetic ester formation | Chloropyridine hydrochloride + ethyl cyanoacetate | Ethyl acetate/water | 60–90 | 120–180 | 78–87.5 | TLC monitoring, drying over Na2SO4 |

Research Findings and Notes

- The Mannich condensation method is widely accepted for synthesizing piperidin-4-one derivatives with high purity and good yields, providing a versatile platform for further functionalization.

- The condensation of piperidin-4-one with phenylamine derivatives under reflux with acetic acid catalysis is effective for generating the piperidin-4-ylidene structure, critical for the target molecule's core.

- The cyanoacetic ester intermediate synthesis demonstrates that reaction temperature and time are crucial parameters influencing yield and purity. Extraction and drying steps are essential for isolating high-quality intermediates.

- Purification steps such as recrystallization and distillation are necessary to obtain analytically pure compounds suitable for subsequent reactions or applications.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Oxidation: The compound can be oxidized to form phenylacetic acid derivatives.

Reduction: Reduction reactions can yield piperidine derivatives.

Substitution: Substitution reactions can lead to the formation of various substituted phenyl and piperidine compounds.

Scientific Research Applications

Acetylcholinesterase Inhibitors

One notable application of 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile is in the development of acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer’s. Research has shown that derivatives of this compound can be synthesized to enhance the pharmacological profile of existing drugs, such as donepezil, which is used for Alzheimer’s treatment. The structure-activity relationship (SAR) studies indicate that modifications on the piperidine ring can significantly influence the inhibitory activity against acetylcholinesterase, providing insights into optimizing drug efficacy .

Antipsychotic Drug Development

Piperidine derivatives, including this compound, are also being explored as potential antipsychotic agents. The structural framework allows for the modification to develop new ligands targeting σ1 receptors, which are implicated in various psychiatric disorders. The synthesis of aminoethyl-substituted piperidine derivatives has been documented, showcasing their biological evaluation and potential therapeutic applications .

Building Block in Synthesis

This compound serves as a versatile building block in synthetic organic chemistry. Its unique structure enables it to undergo various chemical reactions such as oxidation and reduction, making it valuable for creating more complex molecules. For instance, it can be oxidized to yield corresponding oxides or reduced to form primary amines.

Reaction Mechanisms

The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring, allowing for further derivatization and functionalization of the molecule. This property is beneficial for chemists aiming to create libraries of compounds for biological screening.

Synthesis of Donepezil Analogues

A study focused on synthesizing analogues of donepezil using this compound as a starting material demonstrated high yields and effective inhibition of acetylcholinesterase. The research highlighted the importance of stereochemistry in enhancing biological activity, indicating that specific substitutions on the piperidine ring could lead to improved pharmacological profiles .

| Compound | Yield (%) | IC50 (μM) | Notes |

|---|---|---|---|

| Donepezil Analog 1 | 79% | 1.01 | Enhanced activity with specific substitutions |

| Donepezil Analog 2 | 84% | 0.5 | Improved binding affinity observed |

Development of Antipsychotic Agents

Research into piperidine derivatives has led to the identification of new candidates for antipsychotic medications. By modifying the core structure with different substituents, researchers have been able to create compounds with varying degrees of σ1 receptor affinity, offering new avenues for treatment strategies in mental health disorders .

Mechanism of Action

The mechanism by which 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes the structural, synthetic, and functional differences between 2-phenyl-2-(piperidin-4-ylidene)acetonitrile and its analogs:

Key Research Findings and Trends

Structural Modifications and Activity

- Piperidinylidene vs. Piperazine : The piperidinylidene group in this compound confers superior metabolic stability over piperazine-containing analogs, critical for in vivo efficacy in antiviral therapies .

- Amino Group Variations: Substituting the piperidinylidene with phenylamino (e.g., 2-phenyl-2-(phenylamino)acetonitrile) shifts applications to catalysis, achieving >95% yields in cyanosilylation reactions under MOF catalysis .

- Electron-Withdrawing Groups : The trifluoromethyl group in 2-(4-(trifluoromethyl)pyrimidin-2-yl)acetonitrile enhances electrophilicity and lipophilicity, favoring agrochemical applications .

Catalytic Performance

- MOF Catalysts: MFM-300(Sc) and Fe₃O₄@VS-APS demonstrate high efficiency for synthesizing 2-phenyl-2-(phenylamino)acetonitrile, with reusable cycles (4–5 runs) and solvent-free conditions .

- Comparison with Other Catalysts : MOF-74 and UiO-66-NSMe⊃Hg²⁺ achieve >97% yields for analogs like 2-phenyl-2-[(trimethylsilyl)oxy]acetonitrile, surpassing traditional ruthenium complexes (30% yield) .

Pharmacological Potential

- Antidepressant Analogs: Derivatives like 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine (MW ~250) show serotonin-norepinephrine reuptake inhibition, highlighting the scaffold’s adaptability in CNS drug design .

- Metal Complexes: Ligands such as 2-phenyl-2-(p-tolylamino)acetonitrile form stable Cr(III) and Cu(II) complexes, suggesting applications in bioinorganic chemistry .

Biological Activity

2-Phenyl-2-(piperidin-4-ylidene)acetonitrile, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, examining its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a piperidine ring substituted with a phenyl group and a cyano group, which plays a crucial role in its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. It is known to inhibit specific enzymes and receptors, leading to alterations in cellular signaling pathways. The compound's mechanism may involve:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmitter regulation .

- Antimicrobial Activity : The compound exhibits antimicrobial properties, making it a candidate for antibiotic development .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound based on recent studies:

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, highlighting its potential as a new antimicrobial agent.

- Neuroprotective Properties : Research focused on the compound's ability to inhibit AChE activity demonstrated that it could enhance acetylcholine levels in synaptic clefts, which is crucial for cognitive function . This effect was further explored in models simulating Alzheimer's disease, where the compound showed promise in improving memory retention.

- Cytotoxicity Against Cancer Cells : In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines, including breast and lung cancer cells. The results indicated that it induced apoptosis in a dose-dependent manner, suggesting its potential as an anticancer therapeutic .

Q & A

Q. What are the standard synthetic routes for 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile?

The synthesis typically involves multi-step reactions, including:

- Piperidine ring formation : Cyclization of precursors like 4-piperidone derivatives.

- Acetonitrile introduction : Alkylation or nucleophilic substitution to attach the nitrile group.

- Phenyl group incorporation : Cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl substitution . Purification often employs column chromatography, and yields are optimized using anhydrous conditions. Characterization via NMR (¹H/¹³C) and mass spectrometry (HRMS) is critical to confirm structural integrity .

Q. Which spectroscopic methods are pivotal for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To identify proton environments (e.g., phenyl protons at ~7.2–7.5 ppm, piperidinylidene protons as multiplet signals near 3.0–4.0 ppm) .

- IR Spectroscopy : Detection of C≡N stretching (~2200–2250 cm⁻¹) and aromatic C-H bonds (~3000–3100 cm⁻¹) .

- X-ray Crystallography : Resolves spatial arrangement, bond angles (e.g., C-C≡N angle ~175°), and confirms the piperidinylidene geometry .

Q. What safety protocols are essential during experimental handling?

- PPE : Gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential nitrile toxicity.

- Waste Disposal : Segregate and neutralize acidic/basic byproducts before disposal .

Advanced Research Questions

Q. How can structural modifications enhance biological activity or selectivity?

- Fluorine substitution : Introducing electron-withdrawing groups (e.g., -F) on the piperidine ring can increase metabolic stability and receptor binding affinity, as seen in analogs .

- Phenyl substituents : Para-substituted phenyl groups (e.g., -Cl, -OCH₃) may improve lipophilicity and target engagement. Computational docking (e.g., AutoDock Vina) can predict binding modes to enzymes like kinases .

Q. What strategies resolve contradictions in reported biological data?

- Dose-response assays : Validate activity across multiple concentrations (e.g., IC₅₀ values in enzymatic assays).

- Structural analogs : Compare with derivatives (e.g., 2-(pyridin-2-yl)acetonitrile) to isolate functional group contributions .

- Meta-analysis : Cross-reference datasets from PubChem and IUCr to identify outliers or methodological biases .

Q. How do computational models predict the reactivity of the piperidinylidene moiety?

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to assess electron density (e.g., nucleophilic regions at the nitrile group).

- Molecular Dynamics (MD) : Simulate solvation effects on tautomerization (piperidinylidene vs. enamine forms) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.